4-メトキシ安息香酸3-ピロリジニルエステル塩酸塩

説明

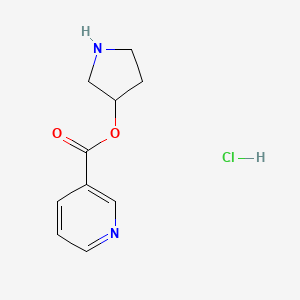

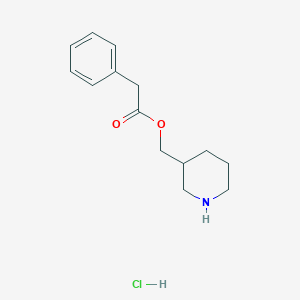

3-Pyrrolidinyl 4-methoxybenzoate hydrochloride is a chemical compound that belongs to the family of pyrrolidinyl benzoate derivatives. The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine derivatives are generally synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom. It also has a benzoate group attached to the pyrrolidine ring, and a methoxy group attached to the benzoate group .科学的研究の応用

光学活性誘導体の合成

“4-メトキシ安息香酸3-ピロリジニルエステル塩酸塩” は、光学活性誘導体の合成に使用できます。 このプロセスには、類似の化合物の研究で示唆されているように、微生物による水酸化と酵素によるエステル化が含まれる可能性があります .

農薬分析

この化合物は、QuEChERS抽出法中の相分離誘導剤として機能できるため、土壌中の農薬残留物の分析に適用できる可能性があります .

高分子研究

直接言及されていませんが、関連するピロリジン化合物は高分子研究で使用されてきました。 “4-メトキシ安息香酸3-ピロリジニルエステル塩酸塩” は、導電性高分子の調製または修飾に関与する可能性があります .

創薬

ピロリジンは、その三次元構造と立体化学のために、創薬において汎用性の高い骨格です。 問題の化合物は、薬理学的可能性について検討することができます .

触媒

類似の化合物は、化学反応の触媒として使用されてきました。 “4-メトキシ安息香酸3-ピロリジニルエステル塩酸塩” は、特定の合成経路の促進において同様の役割を果たす可能性があります .

作用機序

Mode of Action:

- Histamine H1 Receptor Binding : PMBH may bind to histamine H1 receptors. By doing so, it blocks the action of endogenous histamine. This leads to temporary relief from negative symptoms caused by histamine, such as allergic reactions and inflammation .

- Stereochemistry and Substituents : The stereoisomers and spatial orientation of substituents in PMBH can significantly influence its biological profile. Different binding modes to enantioselective proteins may result from these variations .

Action Environment:

Environmental factors play a crucial role in PMBH’s efficacy and stability:

: Triprolidine: Uses, Interactions, Mechanism of Action | DrugBank Online : Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds

生化学分析

Biochemical Properties

3-Pyrrolidinyl 4-methoxybenzoate hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as acetylcholinesterase and butyrylcholinesterase, inhibiting their activity. These interactions are crucial as they can modulate neurotransmitter levels in the nervous system, potentially impacting conditions like Alzheimer’s disease. Additionally, 3-Pyrrolidinyl 4-methoxybenzoate hydrochloride can bind to certain protein receptors, influencing signal transduction pathways and cellular responses .

Cellular Effects

The effects of 3-Pyrrolidinyl 4-methoxybenzoate hydrochloride on cells are diverse and depend on the cell type and context. In neuronal cells, this compound can alter neurotransmitter release and uptake, affecting synaptic transmission and plasticity. It has been observed to influence cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation. Furthermore, 3-Pyrrolidinyl 4-methoxybenzoate hydrochloride can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby impacting cellular metabolism and function .

Molecular Mechanism

At the molecular level, 3-Pyrrolidinyl 4-methoxybenzoate hydrochloride exerts its effects through several mechanisms. It can bind to enzyme active sites, inhibiting their catalytic activity. For instance, its interaction with acetylcholinesterase involves binding to the enzyme’s active site, preventing the breakdown of acetylcholine and leading to increased neurotransmitter levels. Additionally, this compound can act as an allosteric modulator, altering the conformation of target proteins and influencing their activity. Changes in gene expression induced by 3-Pyrrolidinyl 4-methoxybenzoate hydrochloride are often mediated through its interaction with transcription factors and epigenetic modifiers .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Pyrrolidinyl 4-methoxybenzoate hydrochloride can change over time. This compound is relatively stable under standard laboratory conditions, but its activity may decrease upon prolonged exposure to light or extreme pH levels. Degradation products can form over time, potentially altering its biochemical properties and effects. Long-term studies have shown that continuous exposure to 3-Pyrrolidinyl 4-methoxybenzoate hydrochloride can lead to adaptive cellular responses, such as changes in receptor expression and signaling pathway activity .

Dosage Effects in Animal Models

The effects of 3-Pyrrolidinyl 4-methoxybenzoate hydrochloride in animal models vary with dosage. At low doses, this compound can enhance cognitive function and memory by modulating neurotransmitter levels. At higher doses, it may exhibit toxic effects, such as neurotoxicity and hepatotoxicity. Threshold effects have been observed, where a specific dosage range produces optimal therapeutic effects without adverse outcomes. It is crucial to determine the appropriate dosage to balance efficacy and safety in preclinical studies .

Metabolic Pathways

3-Pyrrolidinyl 4-methoxybenzoate hydrochloride is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism can affect its pharmacokinetics and pharmacodynamics, impacting its overall efficacy and safety profile .

Transport and Distribution

Within cells and tissues, 3-Pyrrolidinyl 4-methoxybenzoate hydrochloride is transported and distributed through various mechanisms. It can cross cell membranes via passive diffusion or active transport mediated by specific transporters. Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can affect its therapeutic and toxic effects, highlighting the importance of understanding its transport dynamics .

Subcellular Localization

The subcellular localization of 3-Pyrrolidinyl 4-methoxybenzoate hydrochloride is critical for its activity and function. This compound can localize to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its interactions with targeting signals and post-translational modifications. Its localization can influence its ability to modulate cellular processes and pathways, underscoring the importance of studying its subcellular distribution in detail .

特性

IUPAC Name |

pyrrolidin-3-yl 4-methoxybenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3.ClH/c1-15-10-4-2-9(3-5-10)12(14)16-11-6-7-13-8-11;/h2-5,11,13H,6-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLRRTIJSRDJHDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)OC2CCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220021-16-8 | |

| Record name | Benzoic acid, 4-methoxy-, 3-pyrrolidinyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220021-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1394693.png)

![3-[2-(4-Isopropyl-3-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1394694.png)

![3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1394701.png)

![3-[4-(Sec-butyl)-2-chlorophenoxy]azetidine](/img/structure/B1394702.png)

![3-[2-Nitro-4-(trifluoromethyl)phenoxy]azetidine](/img/structure/B1394704.png)

![3-{[4-(Sec-butyl)-2-chlorophenoxy]-methyl}piperidine hydrochloride](/img/structure/B1394706.png)

![3-{2-[2-(Sec-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394707.png)

![3-{2-[4-(Sec-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394708.png)

![3-{2-[4-(Tert-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394709.png)